molecular formula C10H13ClFNO B3028323 1-(3-Fluoro-4-methoxyphenyl)cyclopropanamine hydrochloride CAS No. 1860028-22-3

1-(3-Fluoro-4-methoxyphenyl)cyclopropanamine hydrochloride

Cat. No.: B3028323
CAS No.: 1860028-22-3
M. Wt: 217.67
InChI Key: LVWJHCRKPFDRBB-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxyphenyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C10H12FNO·HCl. It is known for its unique structure, which includes a cyclopropane ring attached to a phenyl group substituted with a fluoro and methoxy group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Biochemical Analysis

Biochemical Properties

1-(3-Fluoro-4-methoxyphenyl)cyclopropanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. The nature of these interactions includes enzyme inhibition, which can affect the levels of neurotransmitters in the brain. Additionally, this compound may bind to specific receptors, influencing signal transduction pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of G-protein coupled receptors, leading to changes in intracellular calcium levels and activation of downstream signaling cascades. This compound also affects gene expression by modulating transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, its interaction with monoamine oxidase enzymes results in the inhibition of neurotransmitter degradation, thereby increasing their availability. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as refrigeration. Prolonged exposure to light or heat may lead to its degradation, affecting its efficacy in experiments. Long-term studies have also indicated potential cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as modulation of neurotransmitter levels and improvement in behavioral outcomes. At high doses, it can cause toxic or adverse effects, including neurotoxicity and behavioral abnormalities. Threshold effects have been observed, where a specific dosage range produces optimal results without significant side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites in the body. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that are excreted from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it may be transported across cell membranes by organic cation transporters, affecting its intracellular concentration and distribution .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors .

Preparation Methods

The synthesis of 1-(3-Fluoro-4-methoxyphenyl)cyclopropanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and cyclopropanamine.

    Cyclopropanation: The key step involves the formation of the cyclopropane ring. This can be achieved through a cyclopropanation reaction using reagents like diazomethane or a Simmons-Smith reaction.

    Amine Formation: The resulting cyclopropane intermediate is then subjected to reductive amination to introduce the amine group.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

1-(3-Fluoro-4-methoxyphenyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce the fluoro or methoxy groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions using reagents like sodium methoxide or sodium hydride.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding phenol or amine.

Scientific Research Applications

1-(3-Fluoro-4-methoxyphenyl)cyclopropanamine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

1-(3-Fluoro-4-methoxyphenyl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a cyclopropane ring with fluoro and methoxy substitutions, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c1-13-9-3-2-7(6-8(9)11)10(12)4-5-10;/h2-3,6H,4-5,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWJHCRKPFDRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CC2)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857456
Record name 1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1860028-22-3, 1260852-84-3
Record name Cyclopropanamine, 1-(3-fluoro-4-methoxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1860028-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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